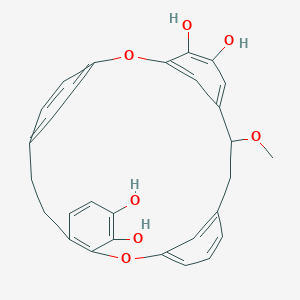![molecular formula C7H5N B025153 Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile CAS No. 103495-51-8](/img/structure/B25153.png)
Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. 1.0.02,6]hex-3-ene-3-carbonitrile, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new materials. Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile has been shown to have unique properties that make it useful in the synthesis of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile is not fully understood, but it is believed to act as a nucleophile in certain reactions. It has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides, to form new compounds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile has several advantages and limitations for lab experiments. One of the main advantages is its unique chemical structure, which makes it useful in the synthesis of new materials. However, its synthesis method can be challenging, and it may not be readily available in large quantities.
Zukünftige Richtungen
There are several future directions for research on tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile. One area of interest is in the development of new materials with unique properties. Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile could be used as a building block for the synthesis of new polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile and its potential applications in various fields.
Conclusion
In conclusion, tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile is a heterocyclic compound with unique properties that make it useful in scientific research. Its synthesis method can be challenging, but it has potential applications in the development of new materials. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile can be synthesized through a multistep process starting from commercially available starting materials. One of the most common methods involves the reaction of 3-bromo-1-propene with cyclopentadiene in the presence of a palladium catalyst to form tricyclo[3.1.0.02,6]hex-3-ene. This intermediate can then be reacted with cyanogen bromide in the presence of a base to yield tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile.
Eigenschaften
CAS-Nummer |
103495-51-8 |
|---|---|
Produktname |
Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile |
Molekularformel |
C7H5N |
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile |
InChI |
InChI=1S/C7H5N/c8-2-3-1-4-6-5(3)7(4)6/h1,4-7H |
InChI-Schlüssel |
VNWWNLCVXWGXIO-UHFFFAOYSA-N |
SMILES |
C1=C(C2C3C1C32)C#N |
Kanonische SMILES |
C1=C(C2C3C1C32)C#N |
Synonyme |
Tricyclo[3.1.0.0(2,4)]hex-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)






![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)


![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)